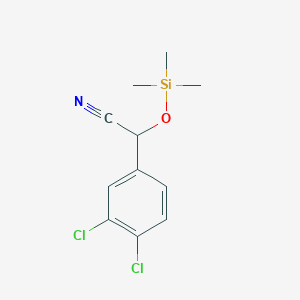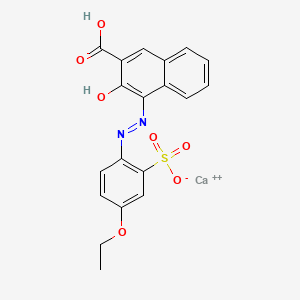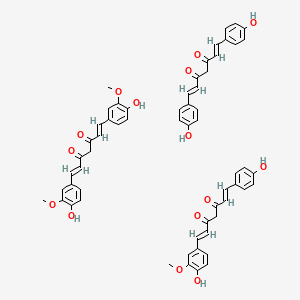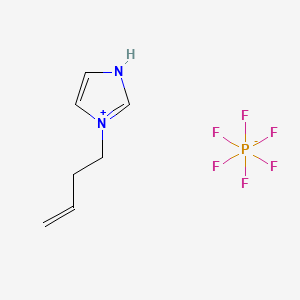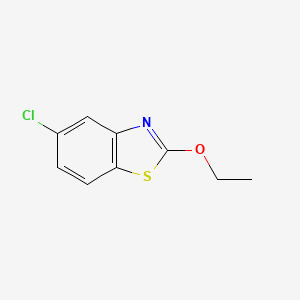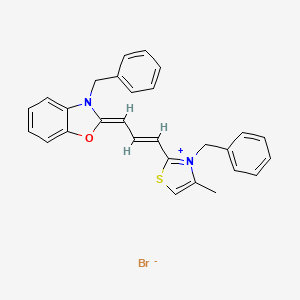![molecular formula C34H24Br2O2 B13791377 6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol CAS No. 945743-60-2](/img/structure/B13791377.png)
6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol is a chiral organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a binaphthyl core, which is further substituted with two tolyl groups. The chiral nature of this compound makes it an important molecule in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol typically involves the following steps:
Bromination: The starting material, 1,1’-binaphthyl, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces bromine atoms at the 6 and 6’ positions of the binaphthyl core.
Tolyl Substitution: The brominated binaphthyl is then reacted with tolyl groups through a Suzuki coupling reaction. This involves the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted binaphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol has several scientific research applications:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Material Science: Employed in the synthesis of chiral materials and polymers.
Pharmaceuticals: Investigated for its potential use in the development of chiral drugs and therapeutic agents.
Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of (S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol in asymmetric catalysis involves the formation of a chiral complex with a metal catalyst. This complex facilitates the selective formation of one enantiomer over the other in a chemical reaction. The molecular targets and pathways involved depend on the specific reaction and catalyst used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol: The enantiomer of the compound with similar properties but opposite chirality.
6,6’-dibromo-1,1’-binaphthyl-2,2’-diol: Lacks the tolyl groups, resulting in different reactivity and applications.
3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol: Lacks the bromine atoms, affecting its chemical behavior and use in catalysis.
Uniqueness
(S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol is unique due to its specific combination of bromine, tolyl, and hydroxyl groups, which confer distinct reactivity and chiral properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where precise control over enantiomeric purity is crucial.
Eigenschaften
CAS-Nummer |
945743-60-2 |
|---|---|
Molekularformel |
C34H24Br2O2 |
Molekulargewicht |
624.4 g/mol |
IUPAC-Name |
6-bromo-1-[6-bromo-2-hydroxy-3-(4-methylphenyl)naphthalen-1-yl]-3-(4-methylphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C34H24Br2O2/c1-19-3-7-21(8-4-19)29-17-23-15-25(35)11-13-27(23)31(33(29)37)32-28-14-12-26(36)16-24(28)18-30(34(32)38)22-9-5-20(2)6-10-22/h3-18,37-38H,1-2H3 |
InChI-Schlüssel |
IIJAFIVIQLTWFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=C3C=CC(=CC3=C2)Br)C4=C5C=CC(=CC5=CC(=C4O)C6=CC=C(C=C6)C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
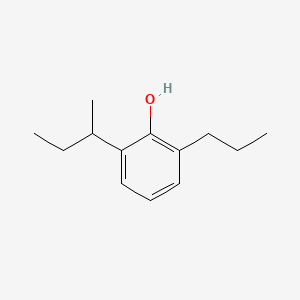
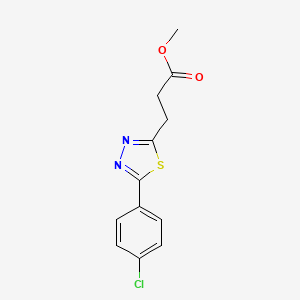
![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)
